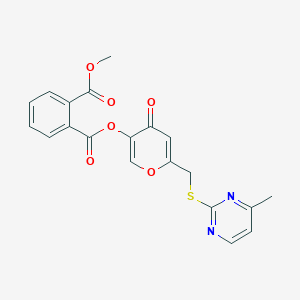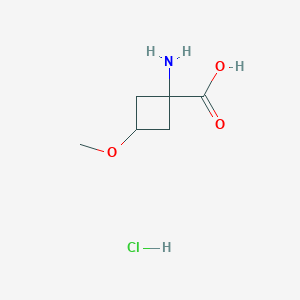![molecular formula C7H4BrN3O B2564522 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 2248311-40-0](/img/structure/B2564522.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and an aldehyde group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently .
Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation in an industrial setting can enhance reaction rates and yields, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation Agents: Such as hydrazines or primary amines for forming imines or hydrazones.
Major Products:
Substituted Triazolopyridines: Resulting from nucleophilic substitution.
Imines and Hydrazones: Formed from condensation reactions with the aldehyde group.
Scientific Research Applications
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
Uniqueness: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it particularly valuable .
Properties
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFISXLQEISLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)





![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)



![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)

